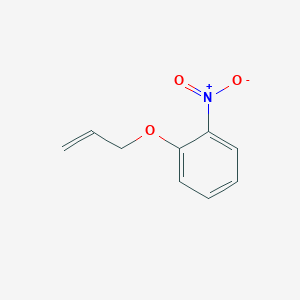

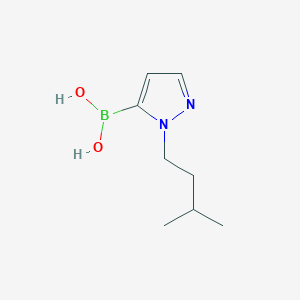

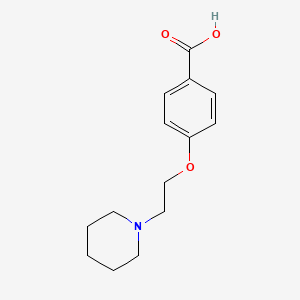

![molecular formula C7H8N2O B1310763 3,4-二氢吡咯并[1,2-a]吡嗪-1(2H)-酮 CAS No. 54906-42-2](/img/structure/B1310763.png)

3,4-二氢吡咯并[1,2-a]吡嗪-1(2H)-酮

描述

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound has been explored using ab initio calculations, and it has been found to participate in a range of chemical reactions, including 1,3-dipolar cycloadditions .

Synthesis Analysis

The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been achieved through different methods. A two-step synthesis involving a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones has been reported, yielding the desired products in up to 78% yield . Another approach involves the acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed regioselective annulation, producing densely functionalized derivatives . Additionally, a modification of the four-component Ugi reaction has been utilized to synthesize related heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been studied computationally to understand its geometry and electronic properties. Ab initio calculations have provided insights into the structure of both the neutral and N-protonated forms of the compound .

Chemical Reactions Analysis

The reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been explored in various contexts. It has been shown that the imino moiety of this system does not react with dienes but is capable of undergoing both inter- and intramolecular 1,3-dipolar cycloadditions with azomethine ylides . This reactivity pattern opens up possibilities for the synthesis of a wide array of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubilities are not detailed in the provided papers, the optical properties of related compounds have been thoroughly investigated. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a structurally similar compound, exhibit strong blue fluorescence and high quantum yields of fluorescence . These properties suggest that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives may also possess interesting photophysical characteristics.

科学研究应用

合成和结构研究

- 多米诺法合成吡嗪哌啶和吡咯烷:Palomba等人(2018年)的研究提出了一种高效的方法,利用多米诺Michael/分子内亲核取代途径合成3,4-二氢吡咯并[1,2-a]吡嗪-1(2H)-酮衍生物(Palomba, M., Sancineto, L., Marini, F., Santi, C., & Bagnoli, L., 2018)。

- 结构分析:Mínguez等人(1997年)通过从头算计算探索了3,4-二氢吡咯并[1,2-a]吡嗪的结构,提供了关于其反应性的见解,特别是在1,3-偶极环加成中(Mínguez, J. M., Castellote, I., Vaquero, J., Navío, J. G., Alvarez-Builla, J., Castaño, O., & Andres, J., 1997)。

药物化学和药物发现

- 受海洋生物碱启发的PIM激酶抑制剂:Casuscelli等人(2022年)证明了3,4-二氢吡咯并[1,2-a]吡嗪-1(2H)-酮衍生物是有效且选择性的PIM激酶抑制剂,显示了其作为药物开发中的先导化合物的潜力(Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., Donati, D., Ermoli, A., Felder, E., Galvani, A., Isacchi, A., Menichincheri, M., Montemartini, M., Orrenius, C., Piutti, C., Salom, B., & Papeo, G., 2022)。

- 抗癌活性:Seo等人(2019年)的研究发现某些3,4-二氢吡咯并[1,2-a]吡嗪衍生物对前列腺癌和乳腺癌细胞表现出强效的抗癌活性(Seo, Y., Lee, J. H., Park, S.-H., Namkung, W., & Kim, I., 2019)。

新颖的合成方法和化学空间探索

- 串联[4+1+1]环化法:Dagar等人(2019年)开发了一种新颖的合成路线,用于3,4-二氢吡咯并[1,2-a]吡嗪衍生物,展示了为生物活性探索创造新化学空间的潜力[(Dagar, A., Bae, G.

H., Lee, J. H., & Kim, I., 2019)](https://consensus.app/papers/tandem-annulation-approach-4acyl34dihydropyrrolo12-dagar/1025dc02f403506383bf4dc67896cdfd/?utm_source=chatgpt).6. 合成八氢吡咯并[1,2-a]吡嗪:Likhosherstov等人(1993年)探索了一种合成八氢吡咯并[1,2-a]吡嗪的新途径,表明了该化合物的化学多样性和潜在应用(Likhosherstov, A. M., Peresada, V. P., & Skoldinov, A. P., 1993)。

专用应用

- HIV-1整合酶抑制剂:Fisher等人(2007年)确定了一系列8-羟基-3,4-二氢吡咯并[1,2-a]吡嗪-1(2H)-酮衍生物作为有效的HIV-1整合酶抑制剂,突显了该化合物在抗病毒治疗中的相关性(Fisher, T. E., Kim, B., Staas, D. D., Lyle, T., Young, S. D., Vacca, J., Zrada, M., Hazuda, D., Felock, P., Schleif, W., Gabryelski, L., Anari, M., Kochansky, C., & Wai, J., 2007)。

属性

IUPAC Name |

3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOLMXYCOTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415996 | |

| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

CAS RN |

54906-42-2 | |

| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with their target kinases, and what are the downstream effects?

A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []

Q2: How does modifying the structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives influence their activity and selectivity for specific kinases?

A: Research indicates that introducing specific stereochemistry and structural modifications to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.

Q3: What are the challenges associated with the pharmacokinetic properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, and how are researchers addressing them?

A: Early studies revealed that while initial 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

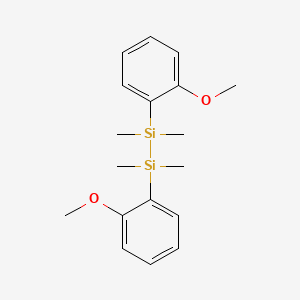

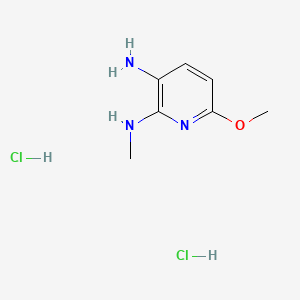

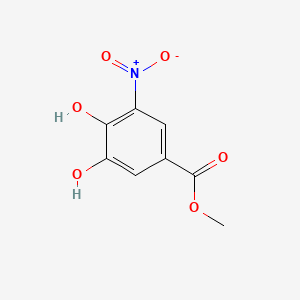

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

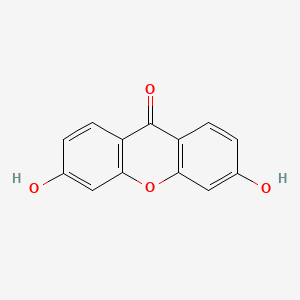

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)